4-Amino-2-chloro-5-iodobenzoic acid

Catalog No.
S14049275
CAS No.
M.F
C7H5ClINO2
M. Wt
297.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-chloro-5-iodobenzoic acid

Product Name

4-Amino-2-chloro-5-iodobenzoic acid

IUPAC Name

4-amino-2-chloro-5-iodobenzoic acid

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

InChI

InChI=1S/C7H5ClINO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

FFZRVICDODRUBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)N)Cl)C(=O)O

4-Amino-2-chloro-5-iodobenzoic acid is an aromatic compound characterized by the presence of amino, chloro, and iodo substituents on a benzoic acid framework. Its molecular formula is C7_7H6_6ClIO2_{O_2}, and it has a molecular weight of 282.48 g/mol. This compound features a carboxylic acid group (-COOH) attached to a benzene ring that also contains an amino group (-NH2_2), a chlorine atom (Cl), and an iodine atom (I) at specific positions on the ring, which significantly influence its chemical properties and reactivity.

Typical of aromatic compounds:

  • Substitution Reactions: The amino group can direct electrophilic substitution reactions, allowing for further functionalization at the ortho and para positions relative to the amino group.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron in acidic conditions.
  • Acid-Base Reactions: The carboxylic acid group can react with bases to form salts or undergo esterification with alcohols.

The synthesis of 4-amino-2-chloro-5-iodobenzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with 2-chloro-5-nitrobenzoic acid or methyl 2-amino benzoate.
  • Iodination: The introduction of iodine can be achieved through reactions with iodine or iodide salts under acidic conditions.
  • Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
  • Final Hydrolysis: If starting from an ester, hydrolysis is performed to yield the final carboxylic acid product.

For example, one method involves the iodination of methyl 2-amino benzoate followed by hydrolysis under alkaline conditions to yield 4-amino-2-chloro-5-iodobenzoic acid .

4-Amino-2-chloro-5-iodobenzoic acid has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its structural properties.
  • Dyes and Pigments: Utilized in the dye industry for synthesizing azo dyes.

Interaction studies involving 4-amino-2-chloro-5-iodobenzoic acid focus on its binding affinity and efficacy against various biological targets. These studies are essential for understanding its mechanism of action and potential therapeutic uses. For instance, research may explore its interactions with enzymes or receptors involved in metabolic pathways relevant to diseases like cancer or inflammation.

Several compounds share structural similarities with 4-amino-2-chloro-5-iodobenzoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-Chloro-5-nitrobenzoic acidC7_7H4_4ClNO3_{O_3}Contains a nitro group instead of an amino group
4-Amino-3-chlorobenzoic acidC7_7H7_7ClNO2_{O_2}Different substitution pattern; more soluble
3-IodoanilineC6_6H6_6IN_{N}Iodine substitution at different position; used in dye synthesis

These compounds are unique due to their specific functional groups and positions on the benzene ring, influencing their reactivity and biological activity profiles.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.90535 g/mol

Monoisotopic Mass

296.90535 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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